N-Benzyl-3-chloro-5-fluorobenzamide
CAS No.:
Cat. No.: VC13588659
Molecular Formula: C14H11ClFNO
Molecular Weight: 263.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H11ClFNO |
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Molecular Weight | 263.69 g/mol |
IUPAC Name | N-benzyl-3-chloro-5-fluorobenzamide |
Standard InChI | InChI=1S/C14H11ClFNO/c15-12-6-11(7-13(16)8-12)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Standard InChI Key | AAYOCORPDSOFEE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Cl)F |
Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
N-Benzyl-3-chloro-5-fluorobenzamide has the molecular formula C₁₄H₁₁ClFNO and a molecular weight of 263.69 g/mol. Its IUPAC name, N-benzyl-3-chloro-5-fluorobenzamide, reflects the substitution pattern on the aromatic rings and the amide functional group. The compound’s structure is defined by two distinct aromatic systems: a benzyl group attached to the amide nitrogen and a chloro-fluoro-substituted benzoyl moiety (Table 1).
Table 1: Key molecular identifiers of N-Benzyl-3-chloro-5-fluorobenzamide
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₁ClFNO |
Molecular Weight | 263.69 g/mol |
IUPAC Name | N-benzyl-3-chloro-5-fluorobenzamide |
SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Cl)F |
InChI Key | AAYOCORPDSOFEE-UHFFFAOYSA-N |
PubChem CID | 125115804 |
The SMILES string highlights the connectivity: the benzyl group (C₁=CC=C(C=C₁)CN) links to the amide carbonyl, which is bonded to the 3-chloro-5-fluoro-substituted benzene ring. The InChI Key provides a unique descriptor for computational and database applications.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of N-Benzyl-3-chloro-5-fluorobenzamide typically involves a two-step process:
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Preparation of 3-chloro-5-fluorobenzoic acid: Halogenation of benzoic acid derivatives using directed ortho-metallation or electrophilic substitution.
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Amide Coupling: Reaction of the acid with benzylamine using coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF, THF).
A representative procedure involves:
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Dissolving 3-chloro-5-fluorobenzoic acid (1.0 eq) in DMF.
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Adding benzylamine (1.2 eq), EDCl (1.5 eq), and HOBt (1.5 eq).
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Stirring at room temperature for 12–24 hours, followed by aqueous workup and purification via column chromatography.
Physicochemical Properties
Solubility and Stability
N-Benzyl-3-chloro-5-fluorobenzamide is likely lipophilic due to its aromatic substituents, with predicted logP values >3. It is expected to exhibit:
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Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform).
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions due to the amide bond.
Thermal and Optical Properties
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Melting Point: Analogous compounds melt between 120–150°C, suggesting a similar range for this derivative.
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UV-Vis Absorption: Strong absorbance near 270–290 nm (π→π* transitions of aromatic systems).
Future Directions and Research Gaps
Despite its synthetic accessibility, N-Benzyl-3-chloro-5-fluorobenzamide remains underexplored. Priority research areas include:
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Biological Screening: Systematic evaluation of anticancer, antimicrobial, and anti-inflammatory activities.
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Structure-Activity Relationships (SAR): Modifying substituents to optimize potency and selectivity.
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Formulation Studies: Developing nanoencapsulation strategies to enhance bioavailability.
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